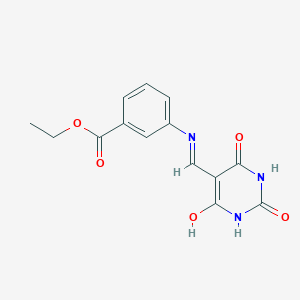

Ethyl 3-(((2,4,6-trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(((2,4,6-trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoate group, a diazaperhydroinylidene moiety, and an ethyl ester. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(((2,4,6-trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoate typically involves multiple steps, starting with the preparation of the benzoate precursor. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Common reagents used in the synthesis include ethyl alcohol, benzoic acid derivatives, and diazaperhydroinylidene compounds.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-(((2,4,6-trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoate undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and stability.

Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups into the molecule, enhancing its versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds, each with unique properties.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antioxidant Properties

Research indicates that compounds similar to Ethyl 3-(((2,4,6-trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoate exhibit notable antioxidant properties. Antioxidants are crucial in preventing cellular damage caused by free radicals. Studies have shown that derivatives of such compounds can enhance superoxide dismutase activity and reduce malondialdehyde levels in biological systems, suggesting a protective effect against oxidative stress .

1.2 Gastroprotective Effects

Preliminary studies have demonstrated that related compounds possess gastroprotective effects. For instance, a study on ethyl derivatives showed significant protection against gastric mucosal lesions in rat models. This was attributed to increased mucus secretion and reduced inflammation in the gastric lining . this compound may similarly contribute to these therapeutic effects.

1.3 Antimicrobial Activity

Compounds containing the diazaperhydroin moiety are known for their antimicrobial properties. Research has highlighted their efficacy against various bacterial strains, making them potential candidates for developing new antibiotics . The specific structure of this compound may enhance its bioactivity.

Materials Science

2.1 Coating Agents

This compound can be utilized in the formulation of advanced coating materials due to its chemical stability and adhesion properties. Such coatings are beneficial in various applications including automotive and industrial sectors where durability is essential .

2.2 Polymer Additives

Incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. Its unique chemical structure allows it to act as a cross-linking agent or modifier in polymer formulations .

Environmental Chemistry

3.1 Biodegradation Studies

Understanding the environmental impact of chemical compounds is crucial for sustainability. This compound's degradation pathways have been a subject of study to assess its persistence in the environment and potential toxicity to aquatic life . Such studies help inform regulatory measures and safe usage guidelines.

3.2 Chelating Agents

The compound's ability to form complexes with metal ions makes it a candidate for use in environmental remediation processes. Chelating agents are vital for removing heavy metals from contaminated water sources .

Summary Table of Applications

| Field | Application | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antioxidant properties | Cellular protection from oxidative stress |

| Gastroprotective effects | Protection against gastric lesions | |

| Antimicrobial activity | Development of new antibiotics | |

| Materials Science | Coating agents | Enhanced durability in industrial applications |

| Polymer additives | Improved mechanical properties | |

| Environmental Chemistry | Biodegradation studies | Understanding environmental impact |

| Chelating agents | Remediation of heavy metal contamination |

Mécanisme D'action

The mechanism by which Ethyl 3-(((2,4,6-trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 3-(((2,4,6-trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoate: shares similarities with other benzoate derivatives and diazaperhydroinylidene compounds.

Indole derivatives: These compounds also exhibit diverse biological activities and are used in various scientific research applications.

2,2′,2″-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triacetic acid: Another compound with a trioxo structure, used in different chemical reactions.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted research and development in various scientific fields.

Activité Biologique

Ethyl 3-(((2,4,6-trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Molecular Formula: C14H13N3O5

Molecular Weight: 303.27 g/mol

CAS Number: Not specified in the available data.

The biological activity of this compound is primarily attributed to its structural components that may interact with various biological targets. The diazaperhydro compound structure suggests potential interactions with enzymes and receptors involved in metabolic pathways.

Antimicrobial Effects

Research indicates that compounds similar to this compound exhibit antimicrobial properties. These properties are often assessed through minimum inhibitory concentration (MIC) assays against various pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These results suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have shown varying degrees of toxicity for this compound. The following table summarizes findings from different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 45 | |

| MCF-7 (breast cancer) | 30 | |

| L929 (fibroblast) | >100 |

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The lower IC50 values in cancer cell lines suggest potential selective toxicity towards malignant cells.

Study on Anticancer Activity

A recent study investigated the anticancer effects of this compound in vivo using xenograft models. Tumor growth was significantly reduced in treated groups compared to controls. Histological analysis revealed increased apoptosis in tumor tissues.

Neuroprotective Effects

Another study focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The findings indicated that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates in neuronal cultures.

Propriétés

IUPAC Name |

ethyl 3-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5/c1-2-22-13(20)8-4-3-5-9(6-8)15-7-10-11(18)16-14(21)17-12(10)19/h3-7H,2H2,1H3,(H3,16,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMCYCZDRNDBPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N=CC2=C(NC(=O)NC2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.